Mecoprop-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

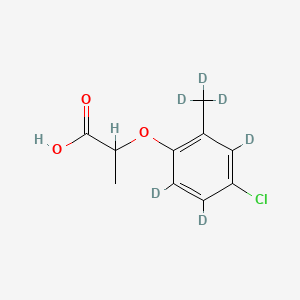

2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-YFNZQJCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mecoprop-d6: A Technical Guide for Analytical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-d6 is the deuterated analog of mecoprop, a widely used phenoxy herbicide. This isotopically labeled internal standard is an indispensable tool in analytical chemistry, particularly for the quantification of mecoprop and related compounds in complex matrices. Its application is critical in environmental monitoring, food safety analysis, and agricultural research, where accurate and precise measurement of herbicide residues is paramount. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the analytical workflow.

Core Compound Data

This compound is structurally identical to mecoprop, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic behavior. This similarity is the cornerstone of the isotope dilution method, which corrects for analyte loss during sample preparation and variations in instrument response due to matrix effects.[1]

| Property | Value | Reference |

| Chemical Name | 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid | [1] |

| Synonyms | This compound (methylphenoxy-d6), MCPP-d6 | [2][3] |

| CAS Number | 1705649-54-2 | [1][4] |

| Empirical Formula | C₁₀D₆H₅ClO₃ | [1] |

| Molecular Weight | 220.68 g/mol | [2][4] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C Refrigerator | [3] |

Experimental Protocols

The use of this compound as an internal standard is integral to robust analytical methods for the determination of mecoprop in various environmental and biological samples. The following protocols are generalized from established methods for the analysis of phenoxy herbicides in water and tissue samples.

Sample Preparation: Water Samples

This protocol outlines the solid-phase extraction (SPE) of mecoprop from water samples.

-

Sample Preservation: Upon collection, water samples should be refrigerated at 4°C and preserved by adding a dechlorinating agent like sodium sulfite if residual chlorine is present. Acidification to a pH < 2 with an acid such as hydrochloric acid is recommended to inhibit microbial degradation.

-

Fortification: Spike the water sample with a known concentration of this compound solution (e.g., 50 µg/mL) to serve as the internal standard.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., styrene-divinylbenzene) by passing methanol followed by deionized water through the cartridge.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge. The analytes, including mecoprop and this compound, will be retained on the solid phase.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained analytes from the cartridge using an appropriate organic solvent, such as ethyl acetate.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.

Sample Preparation: Tissue Samples

This protocol describes the extraction of mecoprop from tissue samples.

-

Homogenization: Homogenize the tissue sample.

-

Fortification: Spike the homogenized tissue with a known concentration of this compound.

-

Extraction: Perform a Soxhlet extraction using an appropriate solvent like diethyl ether.[3]

-

Clean-up: The resulting extract may require a clean-up step to remove lipids and other matrix components. This can be achieved using anion exchange solid-phase extraction cartridges.[3]

-

Solvent Exchange: Evaporate the cleaned extract and reconstitute in a solvent compatible with LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of mecoprop, using this compound as an internal standard.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mecoprop) | Precursor Ion (m/z): 213.1Product Ion (m/z): 140.9 |

| MRM Transition (this compound) | Precursor Ion (m/z): 219.1Product Ion (m/z): 141.0 (or other appropriate fragment) |

| Collision Energy | Optimized for the specific instrument and analyte. |

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the principle of isotope dilution using this compound.

Caption: Analytical workflow for the quantification of Mecoprop using this compound as an internal standard.

Caption: Logical relationship demonstrating the principle of isotope dilution mass spectrometry.

References

- 1. nist.gov [nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mecoprop-d6: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phenoxy herbicide, Mecoprop-d6. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in isotope dilution mass spectrometry are also presented, offering valuable insights for researchers in environmental science, analytical chemistry, and toxicology.

Chemical Identity and Properties

This compound is the isotopically labeled analog of Mecoprop, a widely used herbicide for the control of broadleaf weeds.[1][2] In this compound, six hydrogen atoms have been replaced by deuterium, which makes it an ideal internal standard for quantitative analysis of Mecoprop in various matrices.[3] This substitution has a negligible effect on its chemical properties but provides a distinct mass difference for mass spectrometric detection.[3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1705649-54-2 | [3][4] |

| Molecular Formula | C₁₀H₅D₆ClO₃ | [4] |

| IUPAC Name | 2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | N/A |

| Synonyms | 2-(4-Chloro-2-methylphenoxy)propionic Acid-d6, MCPP-d6 | [4] |

| InChI Key | WNTGYJSOUMFZEP-YFNZQJCKSA-N | [3] |

| SMILES | [2H]c1c([2H])c(OC(C)C(=O)O)c(C([2H])([2H])[2H])c([2H])c1Cl | [5] |

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of its non-deuterated counterpart, Mecoprop.

| Property | Value | Source(s) |

| Molecular Weight | 220.68 g/mol | [4] |

| Appearance | White to light brown crystalline solid (for Mecoprop) | [6] |

| Melting Point | 94-95 °C (for Mecoprop) | [6] |

| Boiling Point | Decomposes | [6] |

| Solubility | Soluble in acetone, alcohol, benzene, diethyl ether, and ethyl acetate. Water solubility varies with the salt form. | [6] |

| Storage | 2-8°C Refrigerator | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a phenoxy ring substituted with chlorine, a deuterated methyl group, and three deuterium atoms on the ring itself. This is linked to a propanoic acid moiety.

Application in Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of Mecoprop in environmental and biological samples.[3] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, any loss of the analyte during these steps is corrected for by measuring the ratio of the unlabeled analyte to the labeled standard.[3]

Experimental Protocol: Determination of Mecoprop in Water by GC-MS

The following is a representative protocol for the determination of Mecoprop in water samples using this compound as an internal standard, based on established methodologies for phenoxy acid herbicides.

Reagents and Materials

-

Mecoprop analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

High-purity solvents: methanol, ethyl acetate, dichloromethane (pesticide residue grade)

-

Reagent water (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate, anhydrous (granular, baked at 400°C for 4 hours)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Derivatization agent (e.g., BF₃-methanol or diazomethane)

-

Glassware: volumetric flasks, pipettes, graduated cylinders, separatory funnels, concentration tubes

Sample Preparation and Extraction

-

Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Acidify the sample to pH < 2 with concentrated HCl. Store at 4°C until extraction.

-

Internal Standard Spiking: Fortify the 1-liter water sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 1 µg/L.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water (pH < 2).

-

Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

After the entire sample has passed through, dry the cartridge by pulling a vacuum for 10-15 minutes.

-

-

Elution: Elute the trapped analytes from the SPE cartridge with 10 mL of ethyl acetate followed by 10 mL of dichloromethane. Collect the eluate in a concentration tube.

-

Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (for GC-MS analysis)

Phenoxy acid herbicides are typically derivatized to more volatile esters for GC-MS analysis.

-

Esterification: Add 2 mL of BF₃-methanol to the 1 mL concentrated extract.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add 5 mL of reagent water and 1 mL of dichloromethane.

-

Shake vigorously and allow the layers to separate.

-

Collect the lower organic layer containing the derivatized analytes.

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions: Monitor characteristic ions for the derivatized Mecoprop and this compound. For example, for the methyl ester of Mecoprop, a possible quantification ion could be m/z 141, while for this compound methyl ester, it would be m/z 147.

-

Quantification

Prepare a calibration curve by analyzing standards containing known concentrations of Mecoprop and a constant concentration of this compound. The concentration of Mecoprop in the sample is determined by calculating the ratio of the peak area of the Mecoprop quantification ion to the peak area of the this compound quantification ion and comparing this to the calibration curve.

Toxicological Information (for the parent compound, Mecoprop)

Disclaimer: This guide is intended for informational purposes for research and professional audiences. All laboratory work should be conducted in accordance with appropriate safety protocols and regulatory guidelines.

References

- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Mecoprop-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mecoprop-d6, a deuterated internal standard for the widely used herbicide Mecoprop. The guide details the synthetic pathways, isotopic labeling strategies, and analytical characterization of the final product. It is intended to serve as a valuable resource for researchers in environmental science, analytical chemistry, and drug development who require a high-purity, isotopically labeled standard for quantitative analysis.

Introduction to Mecoprop and its Deuterated Analog

Mecoprop, also known as MCPP, is a selective post-emergence herbicide used to control broadleaf weeds in turf, ornamental grasses, and cereal crops. It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants.[1] For accurate quantification of Mecoprop in environmental and biological samples, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response. This compound, where six hydrogen atoms are replaced with deuterium, is an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio. The most common labeling pattern for this compound involves the substitution of three protons on the phenyl ring and three protons on the methyl group of the 4-chloro-2-methylphenoxy moiety.

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and versatile method for forming ethers.[2] This reaction involves the coupling of a deuterated phenoxide with an appropriate alkyl halide. The key to synthesizing this compound lies in the preparation of the isotopically labeled precursors.

The overall synthetic scheme can be summarized as follows:

Caption: General workflow for the synthesis of this compound.

Synthesis of Deuterated 4-Chloro-2-methylphenol (4-Chloro-o-cresol)

The introduction of deuterium atoms onto the aromatic ring and the methyl group of 4-chloro-2-methylphenol is a critical step. While detailed protocols for the specific deuteration of this compound are not widely published in peer-reviewed literature, commercial availability of 4-chloro-2-methylphenol-d4 suggests established synthetic routes.[3][4] These methods likely involve acid- or base-catalyzed hydrogen-deuterium exchange reactions using a deuterium source such as deuterium oxide (D₂O) under elevated temperatures and pressures. The catalyst and reaction conditions are crucial for achieving high levels of deuterium incorporation at the desired positions.

Synthesis of 2-Bromopropanoic Acid

The second precursor, 2-bromopropanoic acid, is synthesized from propionic acid via a Hell-Volhard-Zelinsky reaction.[5][6] This well-established method involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for alpha-bromination. Subsequent hydrolysis yields the desired 2-bromopropanoic acid.

Williamson Ether Synthesis of this compound

The final step in the synthesis is the Williamson ether synthesis.[2][7][8] This involves the deprotonation of the deuterated 4-chloro-2-methylphenol using a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with 2-bromopropanoic acid in an SN2 reaction to displace the bromide and form the ether linkage, yielding this compound.

Experimental Protocols

General Protocol for the Synthesis of 2-Bromopropanoic Acid

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus or phosphorus tribromide.[5][6]

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.[5][6]

-

After the addition of bromine is complete, heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or NMR of an aliquot).[5]

-

Cool the reaction mixture and carefully add water to hydrolyze the intermediate acyl bromide.

-

Extract the 2-bromopropanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.[5]

General Protocol for the Williamson Ether Synthesis of this compound

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve deuterated 4-chloro-2-methylphenol in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Carefully add a strong base, such as sodium hydride, portion-wise to the solution at 0 °C to form the phenoxide.

-

Once the deprotonation is complete (cessation of hydrogen gas evolution), slowly add a solution of 2-bromopropanoic acid in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extract the this compound with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Actual values will vary depending on the specific experimental conditions and the purity of the starting materials.

Table 1: Synthesis of this compound - Reactants and Expected Products

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 4-Chloro-2-methylphenol | Deuterating Agent (e.g., D₂O) | 4-Chloro-2-methylphenol-d4 |

| 2 | Propionic acid | Bromine, PBr₃ | 2-Bromopropanoic acid |

| 3 | 4-Chloro-2-methylphenol-d4 | 2-Bromopropanoic acid | This compound |

Table 2: Expected Analytical Data for this compound

| Parameter | Expected Value/Data |

| Molecular Formula | C₁₀H₅D₆ClO₃ |

| Molecular Weight | ~220.68 g/mol |

| Isotopic Purity (%D) | > 98% |

| ¹H NMR | Signals corresponding to the non-deuterated positions. The absence or significant reduction of signals for the phenyl and methyl protons of the phenoxy group would be expected. |

| ¹³C NMR | Signals corresponding to the carbon skeleton. Deuterated carbons may show characteristic splitting patterns. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 220, with a characteristic isotopic pattern for one chlorine atom. |

| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z ≈ 219. |

Signaling Pathway

Mecoprop, as a synthetic auxin, exerts its herbicidal activity by disrupting the normal hormonal balance in plants. It mimics the natural auxin, indole-3-acetic acid (IAA), and leads to uncontrolled and disorganized cell growth, ultimately causing the death of the plant. The primary signaling pathway involved is the TIR1/AFB pathway.[1][5][9]

Caption: The TIR1/AFB auxin signaling pathway disrupted by Mecoprop.

In this pathway, at low auxin concentrations, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This prevents the expression of auxin-responsive genes. When Mecoprop (or IAA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins (which are part of an SCF E3 ubiquitin ligase complex) and the Aux/IAA repressors.[1][5] This interaction leads to the ubiquitination of the Aux/IAA proteins, marking them for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressors liberates the ARFs, which can then activate the transcription of auxin-responsive genes, leading to the physiological effects of uncontrolled cell division and elongation.

Conclusion

The synthesis of this compound is a multi-step process that relies on the successful preparation of deuterated precursors and their subsequent coupling via the Williamson ether synthesis. While a detailed, publicly available protocol with quantitative data is scarce, this guide provides a robust framework based on established organic chemistry principles for its synthesis and characterization. The use of this compound as an internal standard is crucial for the accurate and reliable quantification of Mecoprop in various matrices, contributing to environmental monitoring and food safety. A thorough understanding of its synthesis and the signaling pathways it affects is essential for researchers in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Mecoprop-d6 for Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Mecoprop-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Mecoprop in various matrices. This document outlines its fundamental properties and a representative analytical workflow for its application in environmental monitoring and research.

Core Compound Data

This compound is the isotopically labeled form of Mecoprop (also known as MCPP), a widely used phenoxy herbicide. The deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), as it shares near-identical chemical and physical properties with the non-labeled analyte, ensuring similar behavior during sample preparation and analysis. This minimizes matrix effects and improves the accuracy and precision of quantification.

| Property | Value | Source(s) |

| CAS Number | 1705649-54-2 | [1] |

| Molecular Weight | 220.68 g/mol | [1] |

| Molecular Formula | C₁₀H₅D₆ClO₃ | [1] |

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of Mecoprop in environmental samples, such as water and soil, as well as in biological matrices. The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Mecoprop in Water Samples using LC-MS/MS

The following is a representative protocol for the analysis of Mecoprop in water samples, employing this compound as an internal standard. This method is based on common procedures found in environmental analysis literature.

1. Sample Preparation

-

Sample Collection: Collect water samples (e.g., 10 mL) in appropriate containers.

-

Fortification: Spike the water sample with a known concentration of this compound solution. This is a critical step in isotope dilution analysis.

-

Acidification: Acidify the sample to a pH of approximately 2-3 using an acid such as formic acid. This ensures that the Mecoprop and this compound are in their acidic form, which is amenable to extraction and chromatographic separation.[2]

-

Filtration: For samples with particulate matter, centrifuge and filter the sample through a 0.2 µm filter to prevent clogging of the analytical column.[1]

2. Analyte Extraction (if necessary)

While direct injection of prepared water samples is common with modern sensitive instruments, for matrices with low analyte concentrations or high interference, a solid-phase extraction (SPE) step can be employed to concentrate the analytes and clean up the sample.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balance - HLB) with methanol followed by acidified water.

-

Sample Loading: Pass the prepared water sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering compounds.

-

Elution: Elute the retained Mecoprop and this compound from the cartridge using a suitable solvent, such as methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol to separate Mecoprop from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using a negative electrospray ionization (ESI-) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Mecoprop and this compound.

-

The concentration of Mecoprop in the original sample is calculated by comparing the ratio of the peak area of the native Mecoprop to the peak area of the this compound internal standard against a calibration curve.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Mecoprop using this compound.

Caption: Experimental workflow for Mecoprop analysis using this compound.

The logical relationship for quantification using isotope dilution is outlined below.

Caption: Logic of quantification in isotope dilution mass spectrometry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Mecoprop-d6

Introduction

This compound is the deuterated form of Mecoprop (also known as methylchlorophenoxypropionic acid or MCPP), a widely used herbicide for the control of broadleaf weeds.[1] As an isotopically labeled analog, this compound serves as an invaluable internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) for the precise quantification of mecoprop in environmental and biological samples. Its physical and chemical properties are nearly identical to its non-labeled counterpart, which allows it to mimic the behavior of mecoprop during sample preparation and analysis, thereby correcting for matrix effects and analyte loss. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its herbicidal mode of action.

Chemical Identification and Properties

This compound is structurally identical to mecoprop, with the exception that six hydrogen atoms have been replaced by deuterium atoms. Specifically, the protons on the phenyl ring at positions 3, 5, and 6, as well as the three protons on the methyl group, are substituted with deuterium.

| Identifier | Value |

| Chemical Name | 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid |

| Synonyms | Mecoprop D6 (ring D3; methyl D3), MCPP-d6, (+/-)-Mecoprop-d6[2][3] |

| CAS Number | 1705649-54-2[2] |

| Molecular Formula | C₁₀H₅D₆ClO₃[2][4] |

| Molecular Weight | 220.68 g/mol [2][3][4][5][6] |

Physical Properties

The physical properties of this compound are closely aligned with those of unlabeled mecoprop. It is important to note that most experimental data is available for the non-deuterated form, which is considered a reliable proxy.

| Property | Value (for Mecoprop) | Notes |

| Appearance | Odorless, white to light brown crystalline solid[7] | This compound is often supplied as a neat solid or in solution.[3][5][6] |

| Melting Point | 94-95 °C[7][8] | |

| Water Solubility | 880 mg/L at 25 °C[8] | Salts of mecoprop are very soluble in water.[7] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, diethyl ether (>1000 g/kg at 20°C), and ethyl acetate (825 g/kg at 20°C).[7][8] | This compound is commercially available in acetonitrile solution.[5][6] |

| Vapor Pressure | 0.31 mPa at 20 °C[7] | |

| Partition Coefficient (log Kow) | 1.26 at pH 7[7] |

Chemical Properties and Stability

Mecoprop and its deuterated analog are stable under normal conditions.

| Property | Description |

| Stability | Stable to heat, hydrolysis, reduction, and oxidation.[7][8] |

| Storage | Recommended storage for this compound is in a refrigerator at 2-8°C.[2] It is noted to have a limited shelf life, with the expiry date provided on the label. |

| Reactivity | As an acid, it can be corrosive to metals.[8] |

| Decomposition | When heated to decomposition, it may produce toxic fumes, including hydrogen chloride.[8] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below are generalized workflows for its application.

1. Isotope Dilution Mass Spectrometry (IDMS) for Herbicide Quantification

This is the primary application of this compound.

-

Sample Preparation: A known amount of this compound solution is spiked into the environmental or biological sample (e.g., water, soil, urine) before any extraction or clean-up steps.

-

Extraction: The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte of interest (mecoprop) and the internal standard (this compound).

-

Analysis by LC-MS/MS or GC-MS: The extract is then analyzed using a chromatographic system coupled to a mass spectrometer. The system separates mecoprop and this compound from other matrix components.

-

Quantification: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both mecoprop and this compound. The ratio of the peak area of the native mecoprop to the peak area of the deuterated internal standard is used to calculate the concentration of mecoprop in the original sample. This method effectively corrects for any losses during sample processing.

2. Chiral Separation of Mecoprop Enantiomers

Mecoprop is a chiral compound, with the (R)-(+)-enantiomer being the herbicidally active form.[7][9] Chiral chromatography can be used to separate and quantify the different enantiomers.

-

Sample Preparation and Extraction: As described above, with the spiking of this compound.

-

Chiral LC-MS/MS Analysis:

-

Column: A chiral column, such as one based on permethylated α-cyclodextrin, is used.[10]

-

Mobile Phase: An appropriate mobile phase is used under isocratic or gradient conditions to achieve separation of the R- and S-enantiomers of both mecoprop and this compound.

-

Detection: Tandem mass spectrometry is used for sensitive and selective detection of the enantiomers.[10]

-

Below is a diagram illustrating a typical experimental workflow for the analysis of mecoprop using this compound as an internal standard.

References

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1705649-54-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Mecoprop D6 (phenyl D3, methyl D3) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Mecoprop-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled herbicide, Mecoprop-d6. The information presented herein is crucial for ensuring the integrity and accuracy of analytical standards used in research and regulatory monitoring.

Introduction to this compound

This compound is the deuterated form of Mecoprop, a widely used phenoxy herbicide for the control of broadleaf weeds. In analytical and research settings, this compound serves as an internal standard for the quantification of Mecoprop in various environmental and biological matrices. The use of a stable isotope-labeled standard like this compound is critical for achieving accurate and precise measurements, as it behaves nearly identically to the unlabeled analyte during sample preparation and analysis, thus compensating for matrix effects and procedural losses.[1] Maintaining the chemical integrity of this compound through appropriate storage and handling is therefore paramount.

Recommended Storage Conditions and Stability

The stability of this compound, like any analytical standard, is dependent on storage conditions such as temperature, light, and the physical state of the compound (neat solid vs. solution).

Long-Term Storage

For long-term storage, it is recommended to store this compound as a neat solid in a refrigerator.

Table 1: Recommended Long-Term Storage Conditions for this compound (Neat Solid)

| Parameter | Recommended Condition | Source |

| Temperature | 2°C to 8°C | [2] |

Stability in Solution

When prepared as a stock solution, the stability of this compound can be influenced by the solvent and storage temperature. For solutions of the non-deuterated analog, Mecoprop, specific shelf-life data is available and can serve as a valuable reference.

Table 2: Stability of Mecoprop Solutions (Non-deuterated)

| Storage Temperature | Shelf Life | Source |

| -80°C | 6 months | [3] |

| -20°C | 1 month | [3] |

For a this compound solution in acetonitrile (100 µg/ml), a storage temperature of 4°C is recommended.

General Handling Precautions for Solutions:

-

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.

-

Solutions should be stored in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[4][5]

-

Before use, especially after cold storage, allow the solution to equilibrate to room temperature and ensure homogeneity.

Degradation of Mecoprop

The primary degradation pathway for Mecoprop, and presumably this compound, involves the cleavage of the ether linkage. This process results in the formation of 4-chloro-2-methylphenol as the main degradation product. Understanding this pathway is essential for developing stability-indicating analytical methods capable of resolving the parent compound from its degradation products.

References

- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 2. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

Mecoprop-d6: A Technical Safety Data Sheet (SDS) Analysis

This technical guide provides an in-depth analysis of the safety data sheet (SDS) information for Mecoprop-d6. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This compound is the deuterated analogue of Mecoprop, a widely used herbicide.[1][2] The safety information presented is primarily based on the data for Mecoprop and its active R-enantiomer, Mecoprop-P, as the toxicological properties are not expected to differ significantly with isotopic labeling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute oral toxicity, serious eye damage, and skin irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

Prevention: P264, P270, P273, P280 (Wash skin thoroughly after handling, Do not eat, drink or smoke when using this product, Avoid release to the environment, Wear eye protection/face protection).

-

Response: P301 + P312 + P330, P305 + P351 + P338 + P310, P391 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Collect spillage).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Physical and Chemical Properties

Mecoprop is typically a colorless to brown crystalline powder.[4][5][6] It is stable under recommended storage conditions.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅D₆ClO₃ | [1] |

| Molecular Weight | 220.68 g/mol | [1] |

| Appearance | Colorless to brown crystalline solid/powder | [5][6][7] |

| Melting Point | 94-95 °C | [7][8] |

| Boiling Point | Decomposes | [2][8] |

| Water Solubility | 880 - 900 mg/L at 20-25 °C | [2][5][8] |

| Vapor Pressure | 0.08 Pa at 22.5 °C | [5][6] |

| Density | 1.28 g/cm³ | [6] |

| Octanol/Water Partition Coefficient (log Pow) | 1.17 | [6] |

Toxicological Information

The primary routes of exposure are ingestion, skin contact, and eye contact.[6] Exposure can cause irritation to the skin, eyes, and respiratory tract.[6] Ingestion of high doses may lead to damage to the liver, kidneys, and alimentary system.[9] The U.S. EPA has classified mecoprop as a toxicity class III substance, meaning it is slightly toxic.[7][8]

| Metric | Value | Species | Source(s) |

| Acute Oral LD50 | 930 - 1210 mg/kg | Rat | [7] |

| 650 mg/kg | Mouse | [7] | |

| > 300 mg/kg | Not Specified | [9] | |

| Acute Dermal LD50 | > 4000 mg/kg | Rat | [7] |

| > 2000 mg/kg | Not Specified | [9] | |

| Acute Inhalation LC50 (4h) | > 12.5 mg/L | Rat | [7] |

| > 5 mg/L | Not Specified | [9] | |

| Eye Irritation | Causes serious eye damage | Not Specified | [3][9] |

| Skin Irritation | Causes skin irritation | Not Specified | [3] |

First-Aid Measures

Prompt action is critical in the event of exposure. The following diagram outlines the recommended first-aid procedures.

Handling and Storage

Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing, and avoid breathing dust or spray mist.[11][12] Do not eat, drink, or smoke when using this product.[3][10] Wash hands and skin thoroughly after handling.[3]

Storage: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3][5][12] Keep away from food, drink, and animal feedstuffs.[6][10] The substance should be stored in an area without drain or sewer access.[5][6]

Exposure Controls and Personal Protection

Engineering controls, such as local exhaust ventilation, should be used to minimize exposure.[4][12] When handling the product, appropriate Personal Protective Equipment (PPE) must be worn.

Fire Fighting and Accidental Release Measures

Fire Fighting: Mecoprop does not burn, but it may be dissolved in a flammable or combustible liquid carrier.[4] In case of fire, use a water spray, foam, dry chemical, or carbon dioxide extinguisher.[13] Firefighters should wear self-contained breathing apparatus and full protective gear.[12][13] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[5][6]

Accidental Release: Avoid generating dust. Prevent the substance from entering drains, sewers, or waterways.[5][12] Wear appropriate PPE during cleanup. For spills, cover with a dry, non-combustible absorbent material like sand or earth, then collect and place in a suitable container for disposal.[5][13]

Ecological Information

Mecoprop is considered harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[6]

| Metric | Value | Species | Source(s) |

| LC50 (96h) | 124 - 232 mg/L | Rainbow Trout | [7][9] |

| > 100 mg/L | Bluegill Sunfish | [7] | |

| EC50 (48h) | 110 - 420 mg/L | Daphnia (Water Flea) | [9] |

| Oral LD50 | 700 - 740 mg/kg | Bobwhite & Japanese Quail | [7][9] |

| Toxicity to Bees | Not toxic | [7][9] |

Disposal Considerations

Dispose of waste material and containers in accordance with local, regional, national, and international regulations.[3] The product should be disposed of at an approved waste disposal plant. Do not contaminate water, food, or feed by storage or disposal.[11][13]

Experimental Protocols

Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the toxicological and ecotoxicological studies they cite. The data, such as LD50 and LC50 values, are derived from standardized testing guidelines, often from organizations like the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). To obtain the specific methodologies, researchers would need to consult the original study reports, which are typically submitted to regulatory bodies during the product registration process, or search for peer-reviewed publications on the toxicology of Mecoprop. These detailed protocols are beyond the scope of a standard SDS.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. deq.mt.gov [deq.mt.gov]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. nj.gov [nj.gov]

- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 8. Mecoprop - Wikipedia [en.wikipedia.org]

- 9. orionagriscience.co.nz [orionagriscience.co.nz]

- 10. chemos.de [chemos.de]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. lovelandproducts.ca [lovelandproducts.ca]

- 13. ojcompagnie.com [ojcompagnie.com]

Solubility of Mecoprop-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Mecoprop-d6 in various organic solvents. Given that this compound is an isotopically labeled version of Mecoprop, its physical and chemical properties, including solubility, are nearly identical to the unlabeled compound. Therefore, this document leverages solubility data for Mecoprop as a close proxy for this compound.

Core Solubility Data

The solubility of a compound is a critical parameter in a multitude of research and development applications, from analytical standard preparation to formulation development. The following table summarizes the available quantitative and qualitative solubility data for Mecoprop in a range of organic solvents.

| Solvent | Solubility | Temperature (°C) | Units |

| Acetone | > 1000 | 20 | g/kg |

| Diethyl Ether | > 1000 | 20 | g/kg |

| Ethanol | > 1000 | 20 | g/kg |

| Ethyl Acetate | 825 | 20 | g/kg |

| Chloroform | 339 | 20 | g/kg |

| n-Heptane | 4110 | 20 | mg/L |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | mg/mL |

| Water | 880 | 25 | mg/L |

Note: The high solubility in acetone, diethyl ether, and ethanol suggests their utility as primary solvents for stock solution preparation. The solubility in DMSO is also substantial, making it a viable option for many in vitro applications.[1][2]

Experimental Protocols

General Shake-Flask Solubility Determination Protocol

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and diluted as necessary. The concentration of the solute in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility Determination Workflow

References

A Technical Guide to Mecoprop-d6 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Mecoprop-d6, a deuterated internal standard critical for the accurate quantification of the herbicide Mecoprop in various matrices. This document outlines commercial sources, key specifications, and a detailed experimental protocol for its use in isotope dilution mass spectrometry.

Introduction to this compound

This compound is a stable isotope-labeled form of Mecoprop, a widely used phenoxy herbicide. In analytical chemistry, particularly for environmental and food safety testing, deuterated standards like this compound are indispensable for the isotope dilution method. This technique offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This compound, with the CAS Number 1705649-54-2, has a molecular formula of C₁₀H₅D₆ClO₃ and a molecular weight of approximately 220.68 g/mol .

Commercial Suppliers and Specifications

Several chemical suppliers provide this compound, typically as an analytical standard. While specific quantitative data such as chemical purity and isotopic enrichment are lot-dependent and detailed in the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the key information for prominent commercial sources. Researchers are advised to consult the supplier's CoA for precise specifications.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich | Mecoprop-(4-chloro-2-methylphenoxy-d6) PESTANAL®, analytical standard | 1705649-54-2 | C₁₀D₆H₅ClO₃ | Sold as a neat solid. Purity is typically high, suitable for use as a reference material. Isotopic enrichment is not specified without a CoA but is expected to be high for an analytical standard. |

| Pharmaffiliates | This compound | 1705649-54-2 | C₁₀H₅D₆ClO₃ | Offered as a stable isotope-labeled compound for research purposes.[1] Available as a solid, with storage recommended at 2-8°C.[1] |

| CymitQuimica | This compound | 1705649-54-2 | C₁₀H₅D₆ClO₃ | Marketed under the TRC brand, this product is intended for laboratory use as a labeled Mecoprop.[2] |

Experimental Protocol: Quantification of Mecoprop in Water Samples by Isotope Dilution LC-MS/MS

This section provides a detailed methodology for the determination of Mecoprop in water samples using this compound as an internal standard. This protocol is a composite based on established methods for phenoxy herbicide analysis.[3][4]

Materials and Reagents

-

Mecoprop analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Reagent water (Type I)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory glassware and equipment

Preparation of Standards

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Mecoprop and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Mecoprop stock solution with a suitable solvent (e.g., 90:10 water:acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking all samples and calibration standards.

Sample Preparation and Extraction

-

Sample Collection: Collect water samples in clean, appropriate containers.

-

Fortification: To a known volume of the water sample (e.g., 100 mL), add a precise volume of the this compound internal standard spiking solution.

-

Acidification: Acidify the sample to a pH of approximately 2-3 with formic acid to ensure Mecoprop is in its protonated form.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by reagent water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent, such as acetonitrile.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Mecoprop and this compound. The specific transitions should be optimized on the instrument.

-

Data Analysis and Quantification

-

Create a calibration curve by plotting the ratio of the peak area of Mecoprop to the peak area of this compound against the concentration of the Mecoprop calibration standards.

-

Determine the concentration of Mecoprop in the samples by using the peak area ratio from the sample and the calibration curve.

Logical Workflow for Mecoprop Analysis

The following diagram illustrates the general workflow for the quantification of Mecoprop in an environmental sample using this compound as an internal standard.

Caption: Workflow for Mecoprop quantification using a deuterated internal standard.

Signaling Pathway for Accurate Quantification

The underlying principle of using this compound relies on the logical pathway of isotope dilution, which ensures accurate quantification by accounting for analyte loss during sample processing.

Caption: Logical pathway of the isotope dilution method for accurate quantification.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mecoprop-d6: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on Mecoprop-d6, a deuterated analogue of the phenoxypropionic acid herbicide Mecoprop.

This compound serves as an internal standard for the quantitative analysis of Mecoprop in various matrices. Due to the limited availability of specific data for the deuterated form, this guide focuses on the well-documented properties and mechanisms of the parent compound, Mecoprop.

Core Concepts and Mechanism of Action

Mecoprop is a selective, systemic herbicide used to control broadleaf weeds.[1] It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin.[2][3] By mimicking the natural plant hormone indole-3-acetic acid (IAA), Mecoprop disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][4] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P.[5][6]

Signaling Pathway of Phenoxypropionic Acid Herbicides

The following diagram illustrates the generalized signaling pathway disrupted by synthetic auxins like Mecoprop.

Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Mecoprop.

Table 1: Physicochemical Properties of Mecoprop

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁ClO₃ | [5][6] |

| Molecular Weight | 214.64 g/mol | [5] |

| Appearance | Colorless to brown crystalline solid | [1][5] |

| Melting Point | 94-95 °C | [1][6] |

| Water Solubility | 880 mg/L at 25 °C | [5] |

| Vapor Pressure | 0.0000023 mmHg | [5] |

Note: this compound has a molecular weight of approximately 220.68 g/mol .[7]

Table 2: Toxicological Data for Mecoprop

| Test | Species | Result | Source(s) |

| Oral LD₅₀ | Rat | 930 - 1210 mg/kg | [1] |

| Oral LD₅₀ | Mouse | 650 mg/kg | [1] |

| Dermal LD₅₀ | Rat | >4000 mg/kg | [1] |

| Avian LC₅₀ | Mallard Duck | >5620 ppm | [1] |

| Avian LC₅₀ | Bobwhite Quail | 5000 ppm | [1] |

| Aquatic LC₅₀ (96h) | Rainbow Trout | 124 ppm | [1] |

| Aquatic LC₅₀ (96h) | Bluegill Sunfish | >100 ppm | [1] |

Experimental Protocols

Synthesis of (R)-2-Phenoxypropionic Acid (a related compound)

A common method for the synthesis of the herbicidally active R-enantiomer involves a two-step process[8]:

-

Synthesis of S-2-chloropropionic acid: This is achieved through the diazotization and chlorination of L-alanine.

-

Etherification: The resulting S-2-chloropropionic acid is reacted with phenol to yield R-2-phenoxypropionic acid.

Analysis of Mecoprop in Environmental Samples

The analysis of Mecoprop in environmental samples typically involves extraction followed by chromatographic separation and detection. This compound is an ideal internal standard for these methods.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To extract and concentrate Mecoprop from a water sample.

-

Materials: Water sample, SPE cartridge (e.g., C18), methanol, acidified water (pH 2-3), elution solvent (e.g., ethyl acetate).

-

Procedure:

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Mecoprop with the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

-

2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

-

Objective: To separate, identify, and quantify Mecoprop.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Typical Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water and acetonitrile.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for both Mecoprop and this compound.

-

The following diagram outlines a typical experimental workflow for the analysis of Mecoprop using this compound as an internal standard.

Caption: Workflow for Mecoprop analysis with an internal standard.

Environmental Fate

Mecoprop is of moderate persistence in the soil, with a residual activity of about two months.[1] It is mobile in soil, particularly in those with low organic matter, which presents a potential for groundwater contamination.[1][9] However, phenoxy herbicides like Mecoprop generally biodegrade at a rate that limits significant leaching to groundwater.[1]

Conclusion

This compound is a valuable tool for the accurate quantification of the widely used herbicide Mecoprop. Understanding the physicochemical properties, mechanism of action, and analytical methodologies for Mecoprop is essential for researchers in environmental science, toxicology, and agricultural sciences. The data and protocols presented in this guide provide a foundational resource for professionals working with this class of compounds.

References

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mecoprop - Wikipedia [en.wikipedia.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Note: High-Throughput Analysis of Mecoprop in Environmental Samples using Mecoprop-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (MCPP) is a widely used phenoxy herbicide for the control of broadleaf weeds. Its extensive use has led to concerns about its potential environmental contamination and impact on human health. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Mecoprop in various environmental matrices, such as water and soil. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[1]

This application note presents a detailed protocol for the quantitative analysis of Mecoprop in water and soil samples using Mecoprop-d6 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The use of this compound, a deuterated analog of the analyte, ensures the highest accuracy in quantification by closely mimicking the chemical and physical behavior of the native Mecoprop throughout the analytical process.

Experimental Protocols

Materials and Reagents

-

Standards: Mecoprop and this compound (analytical grade)

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate

-

Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or Strata-X)

-

Filters: 0.22 µm syringe filters (PTFE or Nylon)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mecoprop and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Mecoprop stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation

-

To a 100 mL water sample, add the this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.

-

Acidify the sample to pH 2.5-3.0 with formic acid.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an autosampler vial.

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add the this compound internal standard spiking solution.

-

Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the supernatants and evaporate to a volume of approximately 1 mL.

-

Add 10 mL of acidified water (pH 3.0) and proceed with the SPE cleanup as described for water samples (Section 2.3.1, steps 3-9).

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Mecoprop | 213.0 | 141.0 | 100 | 15 |

| This compound | 219.0 | 141.0 | 100 | 15 |

Note: The MRM transition for this compound is an estimation based on the fragmentation of the native compound and the position of the deuterium labels. It is recommended to confirm and optimize this transition experimentally on the specific instrument being used.

Data Presentation

The following table summarizes the expected quantitative performance of the method. This data is based on typical results for Mecoprop analysis and should be verified through in-house validation.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 100 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

| Limit of Quantification (LOQ) | 0.1 ng/mL (in standard solution) |

| Limit of Detection (LOD) | 0.03 ng/mL (in standard solution) |

Mandatory Visualization

References

Application Notes and Protocols for Isotopic Dil-ution Analysis of Mecoprop-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Mecoprop using its deuterated internal standard, Mecoprop-d6, by isotopic dilution mass spectrometry. These guidelines are intended for researchers in environmental science, agriculture, and toxicology, as well as professionals involved in drug development and safety assessment.

Introduction

Mecoprop, a widely used herbicide, exists as a chiral compound, with the (R)-(+)-enantiomer (Mecoprop-P) possessing the majority of the herbicidal activity.[1] Accurate quantification of Mecoprop in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for high-precision and accurate quantification of organic molecules.[2] This method involves spiking a known amount of a stable isotope-labeled internal standard, in this case, this compound, into the sample. The ratio of the native analyte to the labeled standard is then measured by MS/MS, allowing for precise quantification that corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This section details the methodologies for the analysis of Mecoprop in various matrices using this compound as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the matrix being analyzed. Below are general protocols for water, soil, and plant matrices.

2.1.1. Water Samples

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

For preservation, acidify the samples to a pH < 2 with a suitable acid (e.g., formic acid).[3]

-

Store the samples at 4°C and analyze them within 48 hours of collection.

-

Prior to analysis, filter the water samples through a 0.22 µm syringe filter to remove particulate matter.[3]

-

Spike a known volume of the filtered water sample with a known amount of this compound solution.

2.1.2. Soil Samples

-

Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

-

Homogenize the sieved soil.

-

Weigh a representative subsample of the homogenized soil (e.g., 5-10 g) into a centrifuge tube.

-

Spike the soil sample with a known amount of this compound solution.

-

Proceed with the extraction procedure outlined in section 2.2.

2.1.3. Plant Samples

-

Wash the plant material with deionized water to remove any soil or debris.

-

Homogenize the fresh or freeze-dried plant material using a high-speed blender or a cryogenic grinder.

-

Weigh a representative subsample of the homogenized plant material (e.g., 1-5 g) into a centrifuge tube.

-

Spike the plant sample with a known amount of this compound solution.

-

Proceed with the extraction procedure outlined in section 2.2.

Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticides from various matrices.[4][5][6]

2.2.1. QuEChERS Extraction

-

To the spiked sample in the centrifuge tube, add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 g for 5 minutes.

2.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take an aliquot of the supernatant from the extraction step (e.g., 1-6 mL) and transfer it to a d-SPE cleanup tube. The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove organic acids and a C18 sorbent to remove nonpolar interferences. Magnesium sulfate is also included to remove excess water.

-

Shake the d-SPE tube for 30 seconds.

-

Centrifuge the tube at ≥3000 g for 5 minutes.

-

The resulting supernatant is the final extract.

LC-MS/MS Analysis

2.3.1. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used for the separation of Mecoprop.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

A representative LC gradient is provided in the table below.

| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

2.3.2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic herbicides like Mecoprop.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Mecoprop and this compound. This provides high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mecoprop | 213.0 | 141.0 | -15 |

| This compound | 219.0 | 147.0 | -15 |

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data obtained for the analysis of Mecoprop using isotopic dilution.

Table 1: Method Performance for Mecoprop Analysis in Water

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 µg/L | [3] |

| Limit of Quantification (LOQ) | 0.02 µg/L | [3] |

| Recovery | 88 - 120% | [3] |

| Relative Standard Deviation (RSD) | ≤20% | [3] |

Table 2: Method Performance for Mecoprop Analysis in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1 µg/kg | N/A |

| Limit of Quantification (LOQ) | 5 µg/kg | N/A |

| Recovery | 85 - 110% | N/A |

| Relative Standard Deviation (RSD) | ≤15% | N/A |

Table 3: Method Performance for Mecoprop Analysis in Kidney Tissue [7]

| Parameter | Value |

| Limit of Detection (LOD) | 0.02 mg/kg |

| Recovery (at 1 and 5 mg/kg) | 82 - 93% |

| Relative Standard Deviation (RSD) | 3.2 - 19% |

Note: The values in Table 2 are representative and may vary depending on the specific soil type and analytical conditions. Data for this compound specifically was not available in the searched literature, so data for Mecoprop analysis is presented.

Visualizations

Experimental Workflow

Caption: General workflow for the isotopic dilution analysis of Mecoprop.

Mecoprop's Mode of Action as a Synthetic Auxin

References

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 3. lcms.cz [lcms.cz]

- 4. gcms.cz [gcms.cz]

- 5. lcms.cz [lcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Mecoprop in Environmental Samples Using a Stable Isotope Dilution LC-MS/MS Method

Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in the quantitative analysis of herbicides.

Introduction: Mecoprop (MCPP) is a widely used phenoxyacetic acid herbicide for the control of broad-leaf weeds.[1] Its prevalence necessitates sensitive and reliable analytical methods for monitoring its presence in environmental matrices to ensure regulatory compliance and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level contaminants due to its high selectivity and sensitivity.[2] This application note describes a robust LC-MS/MS method for the quantification of Mecoprop in water and soil samples. The method employs a stable isotope-labeled internal standard, Mecoprop-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is crucial for accurate quantification. The following outlines a solid-phase extraction (SPE) method for water samples and a solvent extraction method for soil samples.

1.1. Water Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect 500 mL of the water sample.

-